4-Bromo-2-nitrobenzyl alcohol

Overview

Description

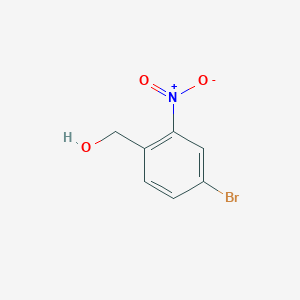

4-Bromo-2-nitrobenzyl alcohol is an organic compound with the chemical formula C7H6BrNO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the second position. This compound is known for its bright yellow solid appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrobenzyl alcohol typically involves a multi-step process:

Nitration: The starting material, benzyl alcohol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-Bromo-2-nitrobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Oxidation: 4-Bromo-2-nitrobenzaldehyde.

Reduction: 4-Bromo-2-nitroaniline.

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-Bromo-2-nitrobenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a photolabile protecting group in the study of biological systems, allowing for controlled release of bioactive molecules upon exposure to light.

Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrobenzyl alcohol involves its ability to undergo photolysis, where the compound absorbs light and breaks down into smaller fragments. This property is exploited in biological studies to release bioactive molecules in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the bioactive molecules being released .

Comparison with Similar Compounds

4-Bromo-2-nitrobenzyl alcohol can be compared with other similar compounds such as:

4-Bromo-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.

4-Bromo-2-nitroaniline: Similar structure but with an amine group instead of an alcohol group.

2-Nitrobenzyl alcohol: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

Uniqueness: The presence of both bromine and nitro groups in this compound makes it a versatile compound with unique reactivity and applications in various fields of research and industry .

Biological Activity

4-Bromo-2-nitrobenzyl alcohol (C7H6BrNO3) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both a bromine and a nitro group on the benzene ring, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including bromination and nitration processes.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly at concentrations around 6 μM. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

2. Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on human tumor cell lines. In vitro assays reveal that this compound induces apoptosis in cancer cells, suggesting potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that the presence of the nitro group enhances cytotoxicity, while the bromine substituent plays a critical role in modulating activity against resistant cell lines .

3. Enzymatic Interactions

Enzymatic studies have shown that this compound can act as a substrate for various enzymes, leading to its conversion into more reactive intermediates. These reactions can facilitate further biological interactions, enhancing its potential as a pharmaceutical agent .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to increased ROS levels that contribute to cell death in tumor cells.

- Inhibition of Key Enzymes : It has been noted to inhibit specific enzymes involved in critical metabolic pathways, which may explain its cytotoxic effects on cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study published in Chemical Communications, researchers tested this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 6 μM against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Research

A comprehensive analysis conducted on various human tumor cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 μM. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Data Tables

| Activity Type | Concentration (μM) | Effect |

|---|---|---|

| Antimicrobial | 6 | Inhibition of bacterial growth |

| Cytotoxicity | 10 - 30 | Induction of apoptosis |

| Enzymatic Interaction | Variable | Substrate for metabolic enzymes |

Properties

IUPAC Name |

(4-bromo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBVFGGMFKIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579286 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-19-6 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.